

An In-depth Technical Guide to 2',3'-Dihydroxy-4',6'-dimethoxychalcone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',3'-Dihydroxy-4',6'-dimethoxychalcone

Cat. No.: B1252568

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2',3'-Dihydroxy-4',6'-dimethoxychalcone**, a chalcone with significant neuroprotective potential. This document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its role in the activation of the Nrf2-ARE signaling pathway. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.

Chemical Structure and Identification

2',3'-Dihydroxy-4',6'-dimethoxychalcone is a flavonoid derivative belonging to the chalcone class. Its structure is characterized by two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system.

Chemical Structure:

Table 1: Chemical Identifiers[\[1\]](#)

Identifier	Value
IUPAC Name	(E)-1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Molecular Formula	C17H16O5
SMILES	COc1=CC(=C(C(=C1C(=O)C=C/C2=CC=CC=C2)O)OC
InChIKey	IAYOHSHBLLHXFB-CMDGGOBGSA-N
PubChem CID	14159747
ChEMBL ID	CHEMBL1446527

Physicochemical Properties

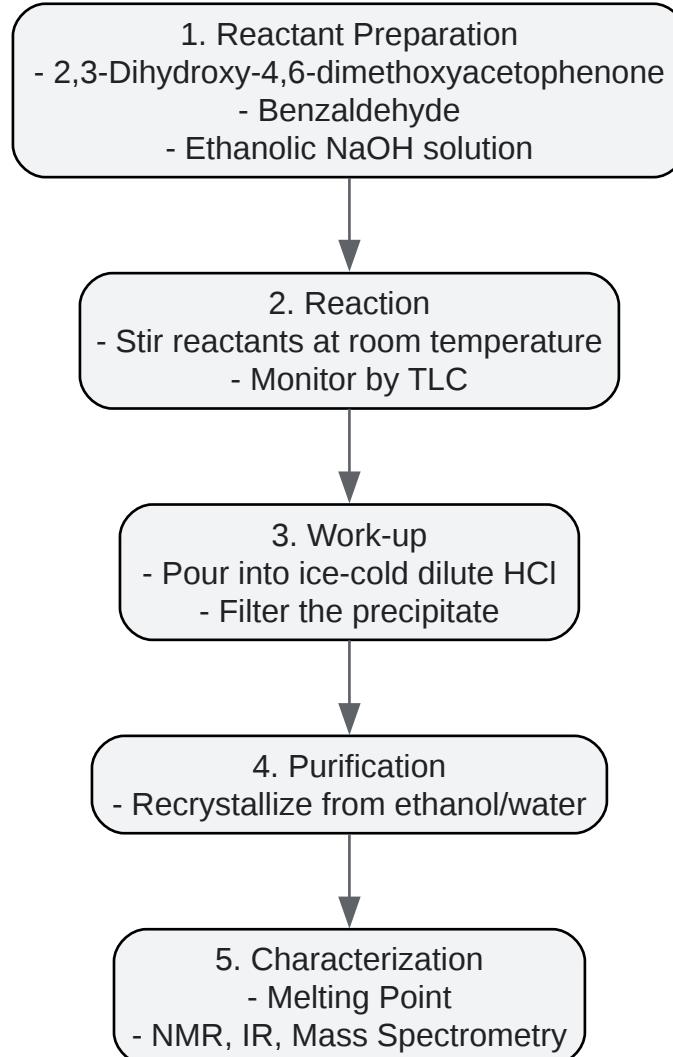
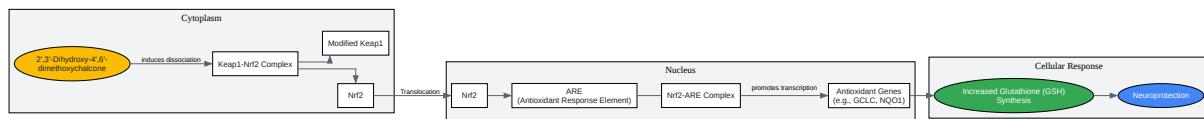
Detailed experimental physicochemical data for **2',3'-Dihydroxy-4',6'-dimethoxychalcone** is not readily available in the cited literature. However, computed properties from databases and experimental data for structurally similar chalcones provide valuable insights.

Table 2: Computed and Analog-Based Physicochemical Properties

Property	Value	Source
Molecular Weight	300.31 g/mol	PubChem (Computed) [1]
XLogP3	3.5	PubChem (Computed) [1]
Hydrogen Bond Donor Count	2	PubChem (Computed) [1]
Hydrogen Bond Acceptor Count	5	PubChem (Computed) [1]
Rotatable Bond Count	4	PubChem (Computed) [1]
Melting Point	196 °C	Experimental, for 2',4-dihydroxy-4',6'-dimethoxychalcone [2]

Note: The melting point is for a closely related analog and should be considered as an estimate.

Biological Activity and Signaling Pathways



2',3'-Dihydroxy-4',6'-dimethoxychalcone has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Neuroprotective Effects

Research has demonstrated that **2',3'-Dihydroxy-4',6'-dimethoxychalcone** exhibits significant neuroprotective effects against glutamate-induced neurotoxicity in primary cortical cultures. This protection is mediated through the activation of the Nrf2-ARE pathway in astrocytes, leading to an increase in the synthesis and release of glutathione (GSH), which in turn protects neurons from oxidative damage.

Nrf2-ARE Signaling Pathway

The mechanism of action involves the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and bind to the ARE. This binding initiates the transcription of a suite of antioxidant and cytoprotective genes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. Natural 2',4-Dihydroxy-4',6'-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2',3'-Dihydroxy-4',6'-dimethoxychalcone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1252568#2-3-dihydroxy-4-6-dimethoxychalcone-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com